molecular formula C25H30Cl2N4O2 B4028891 1,5-Bis[4-(3-chlorophenyl)piperazin-1-yl]pentane-1,5-dione

1,5-Bis[4-(3-chlorophenyl)piperazin-1-yl]pentane-1,5-dione

Cat. No.: B4028891
M. Wt: 489.4 g/mol
InChI Key: ZSXNQRDZNWPDHK-UHFFFAOYSA-N
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Description

1,5-Bis[4-(3-chlorophenyl)piperazin-1-yl]pentane-1,5-dione is a synthetic compound characterized by the presence of two piperazine rings substituted with 3-chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[4-(3-chlorophenyl)piperazin-1-yl]pentane-1,5-dione typically involves the reaction of 3-chlorophenylpiperazine with a suitable pentane-1,5-dione derivative. The reaction is often carried out under controlled conditions, such as in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[4-(3-chlorophenyl)piperazin-1-yl]pentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1,5-Bis[4-(3-chlorophenyl)piperazin-1-yl]pentane-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis[4-(3-chlorophenyl)piperazin-1-yl]pentane-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[4-(3-chlorophenyl)piperazin-1-yl]propane: Similar structure but with a shorter carbon chain.

    1,5-Bis(4-chlorophenyl)pentane-1,3,5-trione: Similar substitution pattern but different functional groups.

Uniqueness

1,5-Bis[4-(3-chlorophenyl)piperazin-1-yl]pentane-1,5-dione is unique due to its specific substitution pattern and the presence of two piperazine rings, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1,5-bis[4-(3-chlorophenyl)piperazin-1-yl]pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30Cl2N4O2/c26-20-4-1-6-22(18-20)28-10-14-30(15-11-28)24(32)8-3-9-25(33)31-16-12-29(13-17-31)23-7-2-5-21(27)19-23/h1-2,4-7,18-19H,3,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXNQRDZNWPDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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